molecular formula C17H19ClN6O B2562423 N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-53-3

N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2562423
CAS No.: 897619-53-3
M. Wt: 358.83
InChI Key: UNUUQSWXALWXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility. Its structure includes:

  • Pyrazolo[3,4-d]pyrimidine core: A fused bicyclic system with inherent hydrogen-bonding capabilities.
  • 1-Methyl group: Enhances metabolic stability by reducing oxidative deamination.
  • 4-Morpholin-4-yl substituent: Improves solubility and serves as a hydrogen-bond acceptor.

This compound’s design optimizes both pharmacokinetic and pharmacodynamic properties, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O/c1-23-15-13(11-20-23)16(24-6-8-25-9-7-24)22-17(21-15)19-10-12-4-2-3-5-14(12)18/h2-5,11H,6-10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUUQSWXALWXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C15_{15}H17_{17}ClN4_{4}O
  • Molecular Weight : 304.77 g/mol
  • IUPAC Name : this compound

This compound features a pyrazolopyrimidine core, which is known for its diverse pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, a series of substituted compounds were evaluated for their efficacy against human adenovirus (HAdV). Notably, derivatives exhibited significant antiviral activity with selectivity indexes greater than 100, indicating low cytotoxicity while effectively inhibiting viral replication pathways. Compound 15 demonstrated an IC50_{50} of 0.27 μM against HAdV with a CC50_{50} of 156.8 μM, suggesting a promising therapeutic index .

Anticancer Activity

The pyrazolopyrimidine scaffold has been associated with anticancer properties. Research indicates that similar compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation. For example, the synthesis of methyl derivatives of pyrazolo[1,5-a]pyrimidines has led to the identification of AMPK inhibitors that show promise in cancer treatment .

The biological activity of this compound is believed to involve the inhibition of key enzymes or pathways critical for viral replication and cancer cell survival. Mechanistic studies suggest that such compounds may interfere with DNA replication processes in viruses and modulate metabolic pathways in cancer cells .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers assessed the antiviral effects of several derivatives related to this compound against HAdV. The study found that specific substitutions on the phenyl ring significantly enhanced antiviral potency while maintaining low cytotoxicity levels .

Study 2: Cancer Cell Line Inhibition

A series of experiments conducted on various cancer cell lines demonstrated that compounds derived from pyrazolo[3,4-d]pyrimidine exhibited potent growth inhibition. Notably, these compounds were shown to induce apoptosis in treated cells through modulation of apoptotic pathways .

Table 1: Biological Activity Summary

CompoundActivity TypeIC50_{50} (μM)CC50_{50} (μM)Selectivity Index
Compound 15Antiviral0.27156.8>100
Compound AAnticancer0.5100>200
Compound BAnticancer0.380>266.67

Table 2: Mechanistic Insights

MechanismDescription
DNA Replication InhibitionCompounds disrupt viral DNA synthesis pathways.
Apoptosis InductionInduces programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs:

Compound Name / ID Core Structure R₁ (Position 1) R₄ (Position 4) R₆ (Position 6) Notable Substituents
Target Compound Pyrazolo[3,4-d]pyrimidine Methyl Morpholine N-[(2-Chlorophenyl)methyl] Ortho-chloro on benzyl, morpholine ring
ALC17 (N-[2-({6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethyl]pyridin-3-amine) Pyrazolo[3,4-d]pyrimidine Methyl Ethylamino-pyridin-3-yl Ethyl Pyridine ring, ethyl group
FE6 (1-[(4-Bromo-2-fluorophenyl)methyl]-4-chloropyrazolo[3,4-d]pyrimidin-6-amine) Pyrazolo[3,4-d]pyrimidine - Chloro N-[(4-Bromo-2-fluorophenyl)methyl] Bromo/fluoro para-substitution on benzyl
FEU (4-Chloro-1-[[2-methoxy-4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-6-amine) Pyrazolo[3,4-d]pyrimidine - Chloro N-[[2-Methoxy-4-(trifluoromethyl)phenyl]methyl] Trifluoromethyl, methoxy substituents
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - 2-Methoxyethylamino N-[(4-Chlorophenyl)methyl] Para-chloro on benzyl, methoxyethyl chain
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl Benzyl - Benzyl and para-chlorophenyl groups

Key Findings from Comparative Studies

Role of Morpholine at Position 4 :

  • The morpholine ring in the target compound enhances aqueous solubility compared to chloro (FE6, FEU) or pyridinyl (ALC17) substituents. This is critical for oral bioavailability .
  • Morpholine’s oxygen atom may engage in hydrogen bonding with target proteins, improving binding affinity .

Impact of Halogen Substituents: The 2-chlorophenyl group in the target compound introduces steric hindrance and lipophilicity, favoring membrane permeability. FEU’s trifluoromethyl group enhances metabolic stability but may reduce solubility due to its strong electron-withdrawing effect .

Substituent Position Effects :

  • The para-chloro in ’s analog vs. ortho-chloro in the target compound alters steric interactions. Ortho-substitution may restrict rotational freedom, optimizing binding pocket fit .
  • ALC17’s pyridin-3-amine chain introduces basicity, which could affect ionization state and tissue distribution compared to morpholine .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times (1.5 hours at 140°C) compared to traditional methods, improving yield and purity .
  • PEG-400 solvent systems () are environmentally favorable but may require post-reaction purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.